5-Bromo-4-chloro-6-methoxypyrimidine

Description

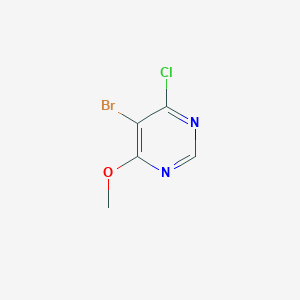

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-6-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2O/c1-10-5-3(6)4(7)8-2-9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCSBAREGSCKDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-chloro-6-methoxypyrimidine (CAS No. 4319-88-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-chloro-6-methoxypyrimidine is a versatile trifunctional heterocyclic building block pivotal in the fields of medicinal chemistry and drug discovery. Its distinct substitution pattern, featuring bromo, chloro, and methoxy groups, offers a platform for regioselective chemical modifications, enabling the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, key chemical transformations, and its significant role as an intermediate in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols for its utilization in common synthetic reactions are provided, alongside visualizations of relevant synthetic workflows and biological signaling pathways targeted by its derivatives.

Physicochemical and Spectroscopic Data

This compound, with the CAS number 4319-88-4, is a crystalline solid at room temperature. A summary of its key physicochemical and predicted spectroscopic properties is presented below.

| Property | Value |

| CAS Number | 4319-88-4 |

| Molecular Formula | C₅H₄BrClN₂O |

| Molecular Weight | 223.46 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol. |

| Predicted ¹H NMR | A sharp singlet for the methoxy protons and a singlet for the lone proton on the pyrimidine ring. |

| Predicted ¹³C NMR | Distinct signals for each of the five carbon atoms, with chemical shifts influenced by the electronegativity of the nitrogen, chlorine, and bromine atoms, and the electron-donating effect of the methoxy group. |

Synthesis and Chemical Reactivity

The chemical reactivity of this compound is characterized by the differential reactivity of its halogen substituents, making it a valuable tool for sequential, regioselective modifications. The bromine atom at the C5 position is generally more reactive in palladium-catalyzed cross-coupling reactions, while the chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr).

Key Chemical Transformations and Experimental Protocols

This compound is a key intermediate in the synthesis of various biologically active compounds, particularly kinase inhibitors targeting signaling pathways implicated in cancer.[2][3] The primary reactions utilized are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine at the C5 position is the more reactive site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, and Sonogashira couplings. This allows for the selective introduction of aryl, heteroaryl, or alkynyl groups at this position.

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), at a loading of 2-5 mol%.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position is susceptible to nucleophilic attack by amines, alcohols, and thiols. This reaction is often employed to introduce a variety of side chains that can modulate the biological activity and pharmacokinetic properties of the resulting molecules.

This protocol provides a general method for the amination of this compound.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as isopropanol or N,N-Dimethylformamide (DMF).

-

Reagent Addition: Add the desired amine (1.1-1.5 equivalents) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) or triethylamine (1.5-2.0 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If necessary, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography or recrystallization.

Applications in Drug Discovery

The primary application of this compound is as a foundational scaffold for the synthesis of kinase inhibitors. The pyrimidine core mimics the purine structure of ATP, allowing derivatives to act as competitive inhibitors at the ATP-binding site of kinases.[3] By sequentially modifying the C4 and C5 positions, libraries of compounds can be generated for structure-activity relationship (SAR) studies to optimize potency and selectivity against specific kinase targets, such as Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs).[3][4]

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of kinase inhibitors starting from this compound.

Targeted Signaling Pathway

Derivatives of this compound are often designed to inhibit receptor tyrosine kinase (RTK) signaling pathways, which are frequently dysregulated in cancer. The diagram below represents a simplified RTK signaling cascade that can be targeted by such inhibitors.[2]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a cornerstone building block in modern medicinal chemistry. Its well-defined reactivity allows for the strategic and controlled synthesis of complex molecular architectures. The successful application of this intermediate in the development of potent and selective kinase inhibitors underscores its importance for researchers and scientists in the field of drug discovery. This guide provides a foundational understanding of its properties and synthetic utility, serving as a valuable resource for the design and execution of novel synthetic routes towards new therapeutic agents.

References

5-Bromo-4-chloro-6-methoxypyrimidine molecular weight

An In-Depth Technical Guide to 5-Bromo-4-chloro-6-methoxypyrimidine: Properties, Reactivity, and Applications in Chemical Synthesis

Introduction

This compound is a highly functionalized heterocyclic compound that serves as a pivotal building block in modern medicinal and agrochemical research.[1][2] Its pyrimidine core is a common scaffold in numerous biologically active molecules.[3] The strategic placement of a methoxy group and two distinct halogen atoms—a bromine at the 5-position and a chlorine at the 4-position—imparts a unique and exploitable chemical reactivity. This differential reactivity allows for selective, sequential functionalization, making it an invaluable precursor for constructing complex molecular architectures and generating diverse chemical libraries for drug discovery and crop protection programs.[2]

This technical guide offers a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the underlying chemical principles governing the compound's utility. We will explore its physicochemical properties, detailed analytical characterization protocols, key chemical transformations with mechanistic insights, and critical safety considerations, providing a field-proven framework for its effective application in the laboratory.

Core Physicochemical and Spectroscopic Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling, storage, reaction setup, and purification.

Chemical Structure:

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 4319-88-4 | [1] |

| Molecular Formula | C₅H₄BrClN₂O | [1] |

| Molecular Weight | 223.46 g/mol | [4] |

| Appearance | Typically a crystalline solid | [5] |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol. | [5][6] |

| Storage | Store under sealed refrigeration (-20°C is recommended). |[1][5] |

Analytical Characterization: A Self-Validating Workflow

Rigorous structural confirmation is the bedrock of chemical research. For a multi-functionalized heterocycle like this compound, a combination of spectroscopic methods provides a comprehensive and self-validating analytical profile.

Caption: General workflow for spectroscopic analysis and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should feature a singlet for the methoxy protons (-OCH₃) and another singlet for the lone aromatic proton on the pyrimidine ring at the C2 position. The integration of these peaks (3:1) confirms the proton count.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display five distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen, chlorine, and bromine atoms, as well as the electron-donating methoxy group.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound.[7] Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[7]

-

¹H Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 300 or 500 MHz).[8] Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[7]

-

¹³C Data Acquisition: Using the same instrument, acquire a proton-decoupled ¹³C spectrum. Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[7] A sufficient number of scans (e.g., 1024-4096) is necessary due to the low natural abundance of ¹³C.[7]

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a highly characteristic isotopic cluster for the molecular ion peak, providing definitive confirmation of the elemental formula.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution (typically 0.1-1 mg/mL) of the compound in a volatile solvent like methanol or acetonitrile.[7]

-

Ionization & Analysis: Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a soft technique suitable for generating the protonated molecule ([M+H]⁺).[7] The generated ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).[7]

-

Data Interpretation: Analyze the resulting spectrum to identify the molecular ion cluster. The observed m/z values and their relative intensities should match the theoretical values calculated for C₅H₄BrClN₂O.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the differential reactivity of its two halogen substituents. This chemoselectivity is the key to its utility, allowing for controlled, stepwise elaboration of the pyrimidine core.

Palladium-Catalyzed Cross-Coupling at the C5-Bromo Position

In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl.[9] This fundamental principle dictates that the C5-Br bond is significantly more reactive than the C4-Cl bond towards oxidative addition to a Palladium(0) catalyst. This allows for selective functionalization at the C5 position while leaving the C4-chloro group untouched for subsequent transformations.

Caption: Generalized mechanism for selective Pd-catalyzed cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

This protocol describes a general method for forming C-C bonds at the C5 position.

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0–3.0 equiv.).[5][9]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) to the flask.[5][9]

-

Solvent Addition: Add a degassed solvent system, typically a mixture such as 1,4-dioxane and water (e.g., 4:1 v/v).[5]

-

Reaction Execution: Heat the mixture to a temperature ranging from 80 to 110°C with vigorous stirring.[5] Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: Once complete, cool the mixture and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9] Purify the crude product by flash column chromatography on silica gel.[9]

Nucleophilic Aromatic Substitution (SNAr) at the C4-Chloro Position

The electron-withdrawing nature of the two ring nitrogen atoms renders the pyrimidine core electron-deficient. This activates the C4-chloro position for nucleophilic aromatic substitution (SNAr). This reactivity is complementary to the cross-coupling at C5, providing a powerful strategy for introducing nitrogen, oxygen, or sulfur nucleophiles at a different site.

Experimental Protocol: Amination (General)

This protocol provides a general method for introducing amine nucleophiles at the C4 position.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable polar solvent (e.g., ethanol, isopropanol, or DMF).[9]

-

Reagent Addition: Add the desired amine nucleophile (1.0–1.2 equiv.). If the amine is provided as a salt, add a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5–2.0 equiv.).[9]

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80–120°C) and monitor its progress by TLC or LC-MS.[9]

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Applications in Drug and Agrochemical Discovery

The true value of this compound is realized in its application as a strategic precursor in multi-step syntheses. Its ability to undergo orthogonal functionalization makes it ideal for generating libraries of analogues for structure-activity relationship (SAR) studies.

-

Medicinal Chemistry: Pyrimidine derivatives are central to the development of kinase inhibitors for oncology, antiviral agents, and treatments for neurological disorders.[3][10] This building block provides a direct route to novel substituted pyrimidines for screening against these high-value biological targets.

-

Agrochemical Research: The pyrimidine scaffold is also a well-established toxophore in fungicides, herbicides, and insecticides.[2] The selective synthesis pathways enabled by this starting material allow for the rapid development of new crop protection agents.[2]

Caption: Workflow for drug discovery using the subject compound.

Safety, Handling, and Storage

As with all laboratory reagents, adherence to strict safety protocols is paramount. This compound is an irritant and should be handled with care.

Table 2: Hazard Identification

| Hazard Class | Classification | Reference |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [11][12] |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | [11] |

| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) |[11][13] |

Safe Handling and Storage Recommendations:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[13][14] Ensure safety showers and eyewash stations are readily accessible.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[11][13]

-

Handling: Avoid creating dust.[14] Avoid contact with skin, eyes, and clothing, and prevent ingestion and inhalation.[11][14] Wash hands thoroughly after handling.[13]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[14] Store away from incompatible materials such as strong oxidizing agents.[11][14]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for synthetic innovation. Its value lies in the predictable and selective reactivity of its halogenated positions, which empowers chemists to design and execute efficient and elegant syntheses of complex target molecules. By understanding the principles of its reactivity and adhering to rigorous analytical and safety protocols, researchers can fully leverage this versatile building block to accelerate the discovery and development of new therapeutics and agrochemicals.

References

- 1. This compound, CasNo.4319-88-4 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. capotchem.com [capotchem.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-chloro-6-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-Bromo-4-chloro-6-methoxypyrimidine, a versatile heterocyclic building block of significant interest in medicinal chemistry. Due to the limited availability of a direct, published protocol for this specific molecule, this guide outlines a multi-step synthesis based on established chemical principles and analogous reactions reported in the literature. The proposed route involves the synthesis of a key intermediate, 5-bromo-4,6-dichloropyrimidine, followed by a regioselective methoxylation.

I. Synthetic Strategy Overview

The proposed synthesis of this compound is a three-step process commencing with the formation of 5-bromobarbituric acid, followed by chlorination to the corresponding dichloropyrimidine, and culminating in a selective mono-methoxylation.

Caption: Proposed three-step synthesis of this compound.

II. Experimental Protocols

Step 1: Synthesis of 5-Bromobarbituric Acid

A facile, in-situ synthesis of 5-bromobarbituric acid can be achieved through a disproportionation reaction between barbituric acid and dibromobarbituric acid.[1][2] This method provides a mild and selective route to the mono-brominated product.

Protocol:

-

In a suitable reaction vessel, create a slurry of dibromobarbituric acid (1.0 equiv.) and barbituric acid (1.0 equiv.) in tetrahydrofuran.

-

Add water to the slurry, which should result in the complete dissolution of the solids.

-

The resulting solution contains 5-bromobarbituric acid, which can be used in the subsequent step, potentially without isolation.

| Reagent/Solvent | Molar Ratio | Key Parameters |

| Dibromobarbituric acid | 1.0 | Starting material |

| Barbituric acid | 1.0 | Starting material |

| Tetrahydrofuran (THF) | - | Solvent |

| Water | - | Co-solvent to aid dissolution |

| Temperature | Ambient | Mild reaction conditions |

| Reaction Time | - | Formation is typically rapid upon dissolution |

| Work-up | - | The resulting solution can be used directly |

Step 2: Synthesis of 5-Bromo-4,6-dichloropyrimidine

Proposed Protocol (adapted from analogous reactions):

-

To the solution of 5-bromobarbituric acid from the previous step (or to isolated 5-bromobarbituric acid), cautiously add phosphorus oxychloride (excess).

-

Heat the reaction mixture to reflux for several hours (e.g., 12 hours).

-

After the reaction is complete, carefully distill off the excess phosphorus oxychloride under reduced pressure.

-

The residue is then quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., potassium hydroxide or sodium bicarbonate solution).

-

The crude product can then be extracted with an organic solvent (e.g., chloroform or ethyl acetate), dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under vacuum.

-

Purification can be achieved by column chromatography.

| Reagent/Solvent | Molar Ratio | Key Parameters |

| 5-Bromobarbituric acid | 1.0 | Starting material |

| Phosphorus oxychloride | Excess | Chlorinating agent and solvent |

| Temperature | Reflux | Typically around 105-110 °C |

| Reaction Time | 12 hours | Monitor by TLC or LC-MS for completion |

| Work-up | Quenching on ice, neutralization, extraction | Standard procedure for reactions involving POCl₃ |

Step 3: Selective Mono-methoxylation to this compound

This step represents the most significant challenge in the synthesis due to the potential for reaction at either the C4 or C6 position, leading to isomeric products. In nucleophilic aromatic substitution (SNAr) reactions of 4,6-dichloropyrimidines, mono-substitution is achievable. The regioselectivity can be influenced by the electronic nature of the substituent at the 5-position and the reaction conditions. For many dihalopyrimidines, the C4 and C6 positions are electronically similar, and a mixture of isomers may be obtained. However, subtle differences in steric hindrance or electronic effects can favor one position over the other.

Proposed Protocol (requiring optimization):

-

Dissolve 5-bromo-4,6-dichloropyrimidine (1.0 equiv.) in a suitable anhydrous solvent such as methanol or tetrahydrofuran.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium methoxide (1.0 equiv.) in methanol to the reaction mixture.

-

Allow the reaction to stir at a low temperature (e.g., 0 °C to room temperature) and monitor the progress by TLC or LC-MS to maximize the formation of the mono-substituted product and minimize the formation of the di-substituted by-product.

-

Once the starting material is consumed, or an optimal ratio of product to starting material is reached, quench the reaction with water.

-

Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

The desired this compound will likely need to be separated from any isomeric by-product (5-bromo-6-chloro-4-methoxypyrimidine) by careful column chromatography.

| Reagent/Solvent | Molar Ratio | Key Parameters |

| 5-Bromo-4,6-dichloropyrimidine | 1.0 | Key intermediate |

| Sodium methoxide (NaOMe) | 1.0 | Nucleophile |

| Methanol or THF | - | Anhydrous solvent |

| Temperature | 0 °C to RT | Crucial for controlling selectivity and minimizing di-substitution |

| Reaction Time | Varies | Requires careful monitoring to achieve mono-substitution |

| Work-up | Aqueous quench, extraction | Standard procedure |

| Purification | Column chromatography | Likely necessary to separate isomers and purify the final product |

III. Logical Workflow for Synthesis and Purification

References

5-Bromo-4-chloro-6-methoxypyrimidine: A Technical Guide for Researchers

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and analytical methodologies for 5-Bromo-4-chloro-6-methoxypyrimidine (CAS No. 4319-88-4). This highly functionalized pyrimidine derivative serves as a versatile building block in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental data for this specific compound, this guide incorporates predicted data based on structurally analogous compounds to provide a practical framework for its use.

Core Chemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 4319-88-4 | [1][2] |

| Molecular Formula | C₅H₄BrClN₂O | [1][2] |

| Molecular Weight | 223.46 g/mol | [1] |

| Appearance | Crystalline solid (predicted) | N/A |

| Melting Point | No data available | [3] |

| Boiling Point | No data available | [3] |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol.[4] | [4] |

| Storage | Store in an inert atmosphere at 2-8°C.[1] | [1] |

Spectroscopic and Analytical Data

Rigorous structural elucidation is critical for any research involving novel compounds. While specific experimental spectra for this compound are not widely published, the following tables summarize the predicted data based on the analysis of similar pyrimidine structures.[5][6]

Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | Singlet | 1H | H-2 |

| ~4.1 | Singlet | 3H | -OCH₃ |

| Note: The chemical shift of the pyrimidine proton is influenced by the electronegativity of the adjacent halogen substituents. The methoxy protons are expected to appear as a sharp singlet.[5] |

Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C-6 |

| ~160 | C-4 |

| ~158 | C-2 |

| ~110 | C-5 |

| ~55 | -OCH₃ |

| Note: The carbon atoms directly attached to nitrogen and oxygen (C-2, C-4, C-6) are expected to be the most downfield. The carbon bearing the bromine atom (C-5) will also be significantly shifted.[5] |

Predicted Mass Spectrometry Data

| m/z Value | Assignment |

| ~222/224/226 | [M]⁺ |

| Note: The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.٣%) and chlorine (³⁵Cl/~⁷⁵.⁸%, ³⁷Cl/~²⁴.²%).[6] |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of this compound and its derivatives. These methodologies are based on standard practices for similar compounds.

Synthesis of Substituted Pyrimidines

The synthesis of pyrimidine derivatives often involves the condensation of a dicarbonyl compound or its equivalent with an amidine, followed by functional group manipulations. For this compound, a likely synthetic route involves the chlorination and subsequent methoxylation of a brominated pyrimidine precursor.

Caption: General workflow for synthesis and characterization.

NMR Data Acquisition

-

Sample Preparation : Weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[5]

-

¹H NMR Data Acquisition : Acquire the spectrum on a 300 or 500 MHz NMR spectrometer. Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans. Reference the chemical shifts to the residual solvent peak.[5]

-

¹³C NMR Data Acquisition : Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and 1024-4096 scans. Reference the chemical shifts to the solvent peak.[5]

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry Data Acquisition

-

Sample Introduction : Introduce the sample into the ion source via a direct insertion probe or as the eluent from a gas or liquid chromatograph.

-

Ionization : For a volatile and thermally stable compound, Electron Ionization (EI) is a common technique. Molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. For less volatile or thermally labile compounds, a soft ionization technique like Electrospray Ionization (ESI) is preferable, which typically generates protonated molecules ([M+H]⁺).

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation : Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern, which aids in structural confirmation. The isotopic cluster for the molecular ion is particularly informative for halogenated compounds.[6]

Key Chemical Transformations

The reactivity of this compound is characterized by the presence of two different halogen atoms, allowing for selective functionalization through various cross-coupling and nucleophilic substitution reactions.

Caption: Major palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed reactions, the C-Br bond at the 5-position is generally more reactive than the C-Cl bond at the 4-position. This differential reactivity allows for selective functionalization at the C-5 position.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup : In a dry, inert-atmosphere flask, combine this compound (1.0 equiv.), an arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Solvent Addition : Add a degassed solvent system (e.g., toluene/ethanol/water).

-

Reaction Execution : Heat the mixture, typically between 80 and 100 °C, and monitor the reaction progress by TLC or LC-MS.

-

Work-up : After completion, cool the mixture and dilute it with an organic solvent (e.g., ethyl acetate). Wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup : To a dry, inert-atmosphere flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).

-

Reagent Addition : Add the amine (1.1-1.5 equiv.) and a dry, degassed solvent (e.g., toluene, dioxane).

-

Reaction Execution : Heat the mixture, typically between 80 and 110 °C, and monitor for completion.

-

Work-up : After cooling, dilute the reaction with an organic solvent and filter through a pad of celite to remove inorganic salts.

-

Purification : Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.

Safety and Handling

-

Hazard Statements : May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7]

-

Precautionary Statements :

-

Prevention : Wash hands thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

Response : In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If inhaled, remove person to fresh air. If swallowed, rinse mouth and get medical help.[7]

-

Storage : Store in a well-ventilated place. Keep container tightly closed. Store locked up.[7]

-

Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

-

It is imperative to consult the specific safety data sheet provided by the supplier before handling this chemical and to perform a thorough risk assessment for any planned experimental work.

References

5-Bromo-4-chloro-6-methoxypyrimidine: A Technical Guide to its Solubility Profile

For the attention of: Researchers, scientists, and drug development professionals.

This technical document provides a detailed overview of the available solubility data and experimental protocols relevant to 5-Bromo-4-chloro-6-methoxypyrimidine. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this guide also presents data for a structurally related isomer and outlines a comprehensive, generalized protocol for determining its solubility.

Quantitative Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. This suggests that the solubility of this particular compound has not been extensively studied or publicly documented.

However, solubility data for a structural isomer, 5-bromo-2-chloro-4-methoxypyrimidine , is available and may serve as a preliminary reference point. It is crucial to note that solubility can vary significantly between isomers due to differences in crystal lattice energy and molecular interactions.

Table 1: Solubility Data for the Isomer 5-bromo-2-chloro-4-methoxypyrimidine

| Solvent | Solubility |

| DMF | 30 mg/mL |

| DMSO | 30 mg/mL |

| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL |

| Ethanol | 15 mg/mL |

This data is provided for informational purposes only and should not be considered representative of this compound.

Experimental Protocols for Solubility Determination

To enable researchers to determine the solubility of this compound, a generalized experimental protocol for a shake-flask method is detailed below. This method is widely accepted for determining thermodynamic (equilibrium) solubility.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined, representing the solubility at that temperature.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetonitrile)

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm)

Procedure

-

Preparation:

-

Accurately weigh an excess amount of this compound and place it into a vial. The excess solid should be visually apparent throughout the experiment.

-

Add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered sample solution using a calibrated HPLC or UV-Vis spectrophotometry method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the dissolved compound in the sample by interpolating its analytical response on the calibration curve. This concentration is the solubility of the compound in that solvent at the specified temperature.

-

Visualizations

To aid in the conceptualization of the experimental workflow and the chemical structure, the following diagrams are provided.

Caption: Experimental workflow for determining thermodynamic solubility.

Caption: Chemical structure of this compound.

Spectroscopic and Spectrometric Characterization of 5-Bromo-4-chloro-6-methoxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for the versatile chemical intermediate, 5-Bromo-4-chloro-6-methoxypyrimidine. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data derived from the analysis of structurally analogous pyrimidines. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are also provided to guide researchers in their own analytical characterization.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the anticipated ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are based on the known chemical shifts and fragmentation patterns of similar pyrimidine structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to be simple, showing two singlets corresponding to the methoxy protons and the lone proton on the pyrimidine ring.[1] The exact chemical shifts are influenced by the electronegativity of the adjacent nitrogen, chlorine, and bromine atoms.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | Singlet | 1H | H-2 |

| ~4.1 | Singlet | 3H | -OCH₃ |

Note: Predicted chemical shifts are relative to a standard reference, typically tetramethylsilane (TMS).

Table 2: Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum is anticipated to show five distinct signals for each carbon atom in the molecule. The carbon atoms directly attached to the electronegative nitrogen, oxygen, chlorine, and bromine atoms are expected to appear at the downfield region of the spectrum.[1]

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C-6 |

| ~160 | C-4 |

| ~158 | C-2 |

| ~110 | C-5 |

| ~55 | -OCH₃ |

Note: Predicted chemical shifts are relative to a standard reference, typically the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Table 3: Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the natural abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) isotopes.[1] High-resolution mass spectrometry (HRMS) is recommended for confirming the elemental composition with high accuracy.[2]

| m/z (Mass-to-Charge Ratio) | Ion | Notes |

| ~222, 224, 226 | [M]⁺ | Molecular ion cluster showing the characteristic isotopic pattern for one bromine and one chlorine atom. |

| Varies | [M-CH₃]⁺, [M-CO]⁺, [M-Cl]⁺, [M-Br]⁺ | Expected fragmentation pattern involving the loss of the methyl group, carbon monoxide, and halogen atoms.[1] |

Experimental Protocols

The following sections provide detailed, generalized methodologies for acquiring high-quality NMR and MS data for pyrimidine derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the carbon-hydrogen framework of a molecule.[2]

2.1.1 Sample Preparation

-

Weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[1]

2.1.2 ¹H NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 or 500 MHz) is recommended.[2]

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64 scans, adjusted for optimal signal-to-noise ratio.

-

Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

2.1.3 ¹³C NMR Data Acquisition

-

Spectrometer: Same as for ¹H NMR.

-

Pulse Sequence: A proton-decoupled pulse sequence is typically used.

-

Pulse Angle: 30-45°[1]

-

Acquisition Time: 1-2 seconds[1]

-

Relaxation Delay: 2-10 seconds[1]

-

Number of Scans: 1024-4096 scans (or more, as ¹³C has a low natural abundance).[1]

-

Referencing: Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, which is crucial for determining the molecular weight and confirming the elemental composition of a compound.[2]

2.2.1 Sample Preparation

-

Prepare a dilute solution of the sample (typically 0.1-1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture thereof. The choice of solvent will depend on the ionization technique employed.[1]

2.2.2 Ionization Methods

-

Electron Impact (EI): This is a common technique for relatively volatile and thermally stable compounds. The sample is introduced into the ion source, and molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[1]

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for a wider range of compounds. The sample solution is sprayed through a heated capillary to which a high voltage is applied, generating charged droplets that desolvate to produce protonated molecules ([M+H]⁺) or other adducts.[1]

2.2.3 Mass Analysis

-

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[1]

-

The detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflows for NMR and mass spectrometry analysis.

Caption: General experimental workflow for NMR spectroscopy.

References

5-Bromo-4-chloro-6-methoxypyrimidine: A Versatile Synthetic Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-6-methoxypyrimidine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry, drug discovery, and agrochemical research.[1][2][3][4] Its pyrimidine core is a privileged structure found in numerous biologically active molecules.[2] The compound's unique substitution pattern, featuring a reactive bromine atom at the C5 position, a chlorine atom at the C2 position, and an electron-donating methoxy group at the C4 position, allows for a diverse range of selective and sequential chemical transformations.[1][3][4] This guide provides a comprehensive overview of its physicochemical properties, key chemical transformations with detailed experimental protocols, and its applications in the synthesis of novel compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₅H₄BrClN₂O | [1] |

| Molecular Weight | 223.46 g/mol | [1] |

| Appearance | Typically a crystalline solid | [1] |

| CAS Number | 4319-88-4 | [5] |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and ethanol. | [1] |

| Stability | Stable under recommended storage conditions (-20°C). | [1] |

Key Chemical Transformations: Reactivity and Chemoselectivity

The synthetic utility of this compound is dominated by the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl.[6][7][8] Consequently, the C5-bromo position is significantly more reactive than the C2-chloro position. This inherent reactivity difference allows for chemoselective functionalization at the C5 position, leaving the C2-chloro group intact for subsequent transformations.[3][6][7][8] Conversely, the C2 position, activated by the two adjacent ring nitrogens, is highly susceptible to nucleophilic aromatic substitution (SNAr).[2][8]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the pyrimidine core.[1][8] For this compound, these reactions proceed selectively at the more reactive C5-bromo position.[8]

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the pyrimidine core and various aryl or vinyl boronic acids/esters.[6][9] This reaction is of paramount importance in medicinal chemistry for synthesizing biaryl structures, which are common motifs in pharmacologically active molecules, particularly kinase inhibitors.[9]

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C5-Position [9][10]

-

Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a suitable base (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst Addition: Add the palladium catalyst (2-5 mol%) under a positive flow of inert gas.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

-

Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][11][12]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[1][10]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][10]

Recommended Starting Conditions for Suzuki-Miyaura Coupling:

| Parameter | Recommended Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | For challenging couplings, bulky biarylphosphine ligands (e.g., SPhos, XPhos) may be required.[6] |

| Catalyst Loading | 1-5 mol% | Start with a higher loading and reduce upon successful coupling.[6] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective.[10] |

| Solvent | 1,4-Dioxane/Water (4:1), Toluene/Ethanol/Water | Anhydrous, degassed solvents are critical to prevent side reactions.[6][11] |

| Temperature | 80-120 °C | Optimal temperature is often around 90-100 °C. Higher temperatures can lead to side products.[11] |

The Sonogashira coupling enables the formation of a C-C bond between the C5 position of the pyrimidine and a terminal alkyne.[1][6] This reaction is typically catalyzed by a combination of palladium and copper(I) complexes.[1]

General Reaction Scheme:

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling [1][10]

-

Reaction Setup: To a dry, inert-atmosphere flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

-

Solvent and Base Addition: Add a degassed solvent such as tetrahydrofuran (THF) or DMF, followed by a suitable amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite. Dilute the filtrate with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

-

Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Recommended Starting Conditions for Sonogashira Coupling:

| Parameter | Recommended Conditions |

| Palladium Catalyst | PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | CuI |

| Base | Et₃N, DIPEA |

| Solvent | THF, DMF |

| Temperature | 25-60 °C |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[7] It allows for the selective amination at the C5 position, leaving the C2-chloro substituent intact for subsequent transformations.[7]

General Reaction Scheme:

Caption: General scheme of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination [3][7]

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand to a dry Schlenk tube.

-

Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.5 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

-

Reaction Execution: Stir the mixture at room temperature for 10 minutes, then heat to 80-110 °C. Maintain the reaction at this temperature with vigorous stirring, monitoring by TLC or LC-MS.

-

Work-up: After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography.

Recommended Starting Conditions for Buchwald-Hartwig Amination:

| Parameter | Recommended Conditions |

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Xantphos, RuPhos, BrettPhos |

| Base | NaOtBu, K₃PO₄ |

| Solvent | Toluene, 1,4-Dioxane, THF |

| Temperature | 80-110 °C |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, enhanced by the two nitrogen atoms, makes the C2-chloro position susceptible to nucleophilic aromatic substitution (SNAr).[2][8] This reaction provides a complementary method for functionalization, often occurring under different conditions than the palladium-catalyzed reactions.[8] Nucleophilic attack is expected to occur preferentially at the C2 position, leading to the displacement of the chloride ion.[2]

Experimental Protocol: General Procedure for Amination (SNAr) [8]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).

-

Reagent Addition: Add the amine nucleophile (1.0-1.2 equiv.) and a base (e.g., triethylamine or DIPEA, 1.5-2.0 equiv.) if required.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Experimental Workflows and Catalytic Cycles

Visualizing the experimental workflow and the underlying catalytic mechanisms can aid in understanding and executing these complex transformations.

Caption: General experimental workflow for cross-coupling reactions.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Applications in Drug Discovery and Agrochemicals

The functionalized pyrimidine scaffolds synthesized from this compound are valuable intermediates for developing novel therapeutic agents and agrochemicals.[3][4][9] For instance, pyrimidine derivatives are known to act as kinase inhibitors targeting signaling pathways implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.[3] The ability to selectively introduce different functional groups allows for the generation of diverse chemical libraries to screen for various biological activities, including herbicidal, fungicidal, and insecticidal properties.[4]

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Conclusion

This compound is a valuable and versatile synthetic intermediate that enables the efficient and selective synthesis of a wide range of functionalized pyrimidines.[3][8] The distinct reactivity of its C5-bromo and C2-chloro positions allows for controlled functionalization through various modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.[3][8] The protocols and data presented in this guide provide a solid foundation for researchers to develop robust synthetic routes to novel pyrimidine derivatives for applications in drug discovery, medicinal chemistry, and materials science.[3][8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 4319-88-4 | EAA31988 [biosynth.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of 5-Bromo-4-chloro-6-methoxypyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of derivatives of 5-bromo-4-chloro-6-methoxypyrimidine, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The unique substitution pattern of this pyrimidine core, featuring two distinct halogen atoms and a methoxy group, allows for a diverse range of selective chemical transformations. This document outlines key reactions, detailed experimental protocols, and quantitative data to facilitate the effective use of this compound in the synthesis of novel molecules for potential therapeutic applications.[1][2]

Core Reactivity and Strategic Considerations

The reactivity of this compound is primarily governed by the presence of two different halogen atoms: a bromine at the C5 position and a chlorine at the C2 position.[1][3] In palladium-catalyzed cross-coupling reactions, the general reactivity trend for oxidative addition is C-I > C-Br > C-Cl.[3][4] This inherent difference allows for selective functionalization at the more reactive C5-bromo position, leaving the C2-chloro bond intact for subsequent transformations.[3][4][5]

Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), with the C2 and C4/C6 positions being the most activated. For this specific scaffold, the primary site for nucleophilic attack is the C2-chloro position.[2][6] This differential reactivity provides a powerful strategic tool for the sequential and regioselective synthesis of complex pyrimidine derivatives.[7]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the pyrimidine core.[1] For this compound, these reactions are expected to proceed selectively at the more reactive C5-bromo position.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds between an organic halide and an organoboron compound, such as an arylboronic acid.[5][8] This reaction is of paramount importance in medicinal chemistry for synthesizing biaryl and heteroaryl structures.[8]

| Entry | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Major Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 2-Chloro-4-methoxy-5-phenylpyrimidine | ~90[6] |

Note: The data in this table is based on reactions with structurally similar bromo-chloro-heterocycles and should be considered a starting point for optimization.

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the C5-position.[1][8][9][10]

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[1][11]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.[1]

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[1][9]

-

Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 to 100 °C with vigorous stirring.[5][12]

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][9]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][9]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, which are prevalent motifs in numerous pharmaceuticals.[4][13] This reaction is expected to be selective for the C5-bromo position of the pyrimidine core.[5]

| Entry | Amine | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) / XPhos (2.5) | NaOtBu (1.4) | Toluene | 100 | 16 | ~92 |

| 2 | Aniline | Pd(OAc)₂ (2) / RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | ~85 |

| 3 | Benzylamine | XPhos Pd G3 (2) | K₃PO₄ (2.0) | Toluene | 100 | 18 | ~88 |

Note: The data in this table is based on reactions with structurally similar bromo-chloro-heterocycles and should be considered as a starting point for optimization.[5]

This generalized protocol outlines the amination of the C5-bromo position.[5]

-

Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).[5]

-

Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and an anhydrous, degassed solvent (e.g., toluene or dioxane).[5]

-

Reaction Execution: Heat the reaction mixture with stirring to a temperature of 80-110 °C.[1][5]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.[5]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts and palladium residues.[1][5]

-

Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Stille and Sonogashira Couplings

Other important C-C bond-forming reactions include the Stille coupling (using organostannane reagents) and the Sonogashira coupling (using terminal alkynes). Similar to the Suzuki coupling, these reactions are expected to be selective for the C5-bromo position.[1][5][9]

Table 3: Representative Conditions for Stille Coupling

| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | Toluene | 110 | 12 | 80-90[9] |

| 2 | 2-(Tributylstannyl)furan | PdCl₂(PPh₃)₂ (5) | DMF | 80 | 18 | 70-80[9] |

Table 4: Representative Conditions for Sonogashira Coupling

| Entry | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 6 | ~85[6] |

Note: Yields are estimated based on typical outcomes for similar 5-bromopyrimidine derivatives.[9]

Stille Coupling (General): [5][9]

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an anhydrous, degassed solvent (e.g., toluene).[5]

-

Reagent Addition: Add the organostannane reagent (1.1-1.2 equiv.) via syringe.[5][9]

-

Reaction: Heat the mixture to 80-110 °C with stirring and monitor by TLC or LC-MS.[5]

-

Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with aqueous potassium fluoride to remove tin byproducts.[9]

Sonogashira Coupling (General): [1]

-

Setup: To a dry, inert-atmosphere flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[1]

-

Reagent Addition: Add a degassed solvent, a base (e.g., Et₃N), and the terminal alkyne (1.1-1.5 equiv.).[1]

-

Reaction: Stir the mixture at a temperature between room temperature and 60°C and monitor for completion.[1]

-

Work-up: Dilute with an organic solvent, wash with water and brine, dry, and concentrate. Purify by column chromatography.[1]

Nucleophilic Aromatic Substitution (SNAr)

The C2-chloro position of this compound is susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine ring nitrogens.[5] This provides a complementary method for functionalization, often occurring at a different position than palladium-catalyzed reactions.[5]

| Nucleophile | Product Type | Conditions |

| Amines (R₂NH) | 2-Amino-5-bromo-4-methoxypyrimidines | Heat in a polar solvent like ethanol or DMF, often with a base.[1] |

| Alkoxides (RO⁻) | 2-Alkoxy-5-bromo-4-methoxypyrimidines | Reaction with sodium or potassium alkoxide in the corresponding alcohol.[1] |

This protocol provides a general method for the substitution of the C2-chloro group.[1][5][12]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).[5]

-

Reagent Addition: Add the amine nucleophile (1.0-1.2 equiv.) and a base (e.g., triethylamine or DIPEA, 1.5-2.0 equiv.) if the amine is used as its salt.[5]

-

Reaction Execution: Heat the reaction mixture to reflux (typically 60-120 °C).[1][5]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.[5]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.[5]

-

Purification: Purify the crude product by crystallization or column chromatography.[1]

Application in Drug Discovery: VEGFR-2 Inhibition

Pyrimidine derivatives are a privileged scaffold found in numerous therapeutic agents, including a wide range of kinase inhibitors used in oncology.[8] The functionalization of the this compound core provides a pathway to novel inhibitors of key signaling pathways, such as the one mediated by Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[9]

Conclusion

This compound is a highly valuable synthetic intermediate that allows for selective and sequential functionalization through a variety of modern synthetic methodologies.[5][9] The protocols and data presented in this guide, based on established procedures for analogous compounds, provide a solid foundation for researchers to develop efficient and selective syntheses of novel pyrimidine derivatives for applications in drug discovery and materials science.[5][9] It is recommended to perform small-scale optimization studies for any new substrate combination to achieve the desired outcome.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Structural Analysis of 5-Bromo-4-chloro-6-methoxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive structural analysis of 5-Bromo-4-chloro-6-methoxypyrimidine, a halogenated pyrimidine derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. The strategic placement of its bromo, chloro, and methoxy functional groups on the pyrimidine core allows for regioselective modifications, making it a valuable precursor for the synthesis of complex, biologically active molecules.

While experimentally determined structural data for this specific compound is limited in published literature, this guide consolidates predicted spectroscopic data based on structurally analogous compounds and provides detailed, adaptable experimental protocols for its synthesis and characterization.[1][2]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₅H₄BrClN₂O |

| Molecular Weight | 223.46 g/mol |

| CAS Number | 4319-88-4 |

| Appearance | Expected to be a crystalline solid |

| Solubility | Predicted to be soluble in organic solvents such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH) |

Spectroscopic Data (Predicted)

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar pyrimidine structures.[1][2]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | Singlet | 1H | H-2 |

| ~4.1 | Singlet | 3H | -OCH₃ |

Note: The chemical shift of the pyrimidine proton is influenced by the electronegativity of the adjacent nitrogen atoms and the chloro and bromo substituents. The methoxy protons are expected to appear as a distinct singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | C-6 |

| ~162 | C-4 |

| ~159 | C-2 |

| ~108 | C-5 |

| ~56 | -OCH₃ |

Note: The carbon atoms directly attached to the electronegative nitrogen, oxygen, and halogen atoms are expected to be the most downfield. The carbon bearing the bromine atom (C-5) will also be significantly shifted.[2]

Mass Spectrometry (MS)

| m/z | Interpretation |

| 222/224/226 | [M]⁺ (Molecular ion peak cluster) |

| 207/209/211 | [M-CH₃]⁺ |

| 194/196/198 | [M-CO]⁺ |

| 143/145 | [M-Br]⁺ |

| 187/189 | [M-Cl]⁺ |

Note: The mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) isotopes.[1]

Experimental Protocols

The following are detailed methodologies for the synthesis and structural characterization of this compound.

Synthesis Protocol: Bromination of 4-chloro-6-methoxypyrimidine

This protocol is adapted from general procedures for the bromination of pyrimidine derivatives.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-chloro-6-methoxypyrimidine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane or chloroform.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Structural Characterization Protocols

-

Sample Preparation: Weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[2]

-

¹H NMR Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical acquisition parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans for an optimal signal-to-noise ratio. The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

¹³C NMR Data Acquisition: Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence. Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and 1024-4096 scans. The chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]

-

Ionization Method: For a volatile compound like this, Electron Ionization (EI) is a suitable technique. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2] For less volatile samples or to obtain a stronger molecular ion peak, a soft ionization technique like Electrospray Ionization (ESI) can be used.[2]

-

Sample Preparation (for ESI): Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[2]

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the crystalline compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a spectrum can be obtained from a thin film by dissolving the compound in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Expected characteristic peaks include C-H stretching (aromatic and methyl), C=N and C=C stretching of the pyrimidine ring, C-O stretching of the methoxy group, and C-Cl and C-Br stretching in the fingerprint region.

Visualizations

The following diagrams illustrate the general synthetic and analytical workflow for this compound.

Caption: General synthetic workflow for this compound.

Caption: Workflow for the structural analysis of the purified product.

References

The Architects of Life's Code: A Technical Guide to the Discovery and History of Substituted Pyrimidines

For Researchers, Scientists, and Drug Development Professionals